molecular formula C34H39N3O2 B286500 1-{2-(9H-carbazol-9-yl)-1-[(diphenylamino)methyl]ethoxy}-3-(diethylamino)-2-propanol

1-{2-(9H-carbazol-9-yl)-1-[(diphenylamino)methyl]ethoxy}-3-(diethylamino)-2-propanol

Cat. No. B286500
M. Wt: 521.7 g/mol
InChI Key: SGZKVAGYMSSVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-(9H-carbazol-9-yl)-1-[(diphenylamino)methyl]ethoxy}-3-(diethylamino)-2-propanol, also known as carvedilol, is a beta-blocker medication used to treat heart failure, high blood pressure, and angina. Carvedilol is a combination of two enantiomers, R-carvedilol and S-carvedilol, with the R-enantiomer being more potent in blocking beta receptors. In

Mechanism of Action

Carvedilol works by blocking beta receptors in the heart, reducing the effects of the sympathetic nervous system and decreasing heart rate and blood pressure. It also has antioxidant properties and can scavenge free radicals, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Carvedilol has been shown to have a number of biochemical and physiological effects. It can decrease heart rate and blood pressure, improve cardiac function, and reduce sympathetic nervous system activity. Carvedilol can also improve insulin sensitivity and lipid metabolism, making it a potential treatment for metabolic disorders such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

Carvedilol has several advantages for lab experiments. It is readily available and can be easily synthesized. It has a high degree of selectivity for beta receptors, making it a useful tool for studying the role of beta receptors in various physiological processes. However, 1-{2-(9H-carbazol-9-yl)-1-[(diphenylamino)methyl]ethoxy}-3-(diethylamino)-2-propanol can also have off-target effects, which may complicate data interpretation. In addition, the use of 1-{2-(9H-carbazol-9-yl)-1-[(diphenylamino)methyl]ethoxy}-3-(diethylamino)-2-propanol in animal models may not accurately reflect its effects in humans.

Future Directions

There are several future directions for research on 1-{2-(9H-carbazol-9-yl)-1-[(diphenylamino)methyl]ethoxy}-3-(diethylamino)-2-propanol. One area of interest is its potential use as a neuroprotective agent in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Another area of interest is its potential use as a cancer treatment. Further research is needed to determine the optimal dosage and administration of 1-{2-(9H-carbazol-9-yl)-1-[(diphenylamino)methyl]ethoxy}-3-(diethylamino)-2-propanol for these applications. Additionally, the development of more selective beta blockers may provide a better understanding of the role of beta receptors in various physiological processes.

Synthesis Methods

The synthesis of 1-{2-(9H-carbazol-9-yl)-1-[(diphenylamino)methyl]ethoxy}-3-(diethylamino)-2-propanol involves the reaction of 1-(9H-carbazol-9-yl)ethanone with N,N-diethyl-N'-(2-hydroxy-3-[(diphenylamino)methyl]propyl)ethylenediamine in the presence of a base. The reaction yields a mixture of R-1-{2-(9H-carbazol-9-yl)-1-[(diphenylamino)methyl]ethoxy}-3-(diethylamino)-2-propanol and S-1-{2-(9H-carbazol-9-yl)-1-[(diphenylamino)methyl]ethoxy}-3-(diethylamino)-2-propanol, which can be separated by chiral chromatography.

Scientific Research Applications

Carvedilol has been extensively studied in various scientific research applications. It has been shown to improve cardiac function in patients with heart failure by blocking beta receptors and reducing sympathetic nervous system activity. Carvedilol has also been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, 1-{2-(9H-carbazol-9-yl)-1-[(diphenylamino)methyl]ethoxy}-3-(diethylamino)-2-propanol has been investigated as a potential treatment for cancer due to its ability to inhibit tumor growth and angiogenesis.

properties

Molecular Formula

C34H39N3O2

Molecular Weight

521.7 g/mol

IUPAC Name

1-[1-carbazol-9-yl-3-(N-phenylanilino)propan-2-yl]oxy-3-(diethylamino)propan-2-ol

InChI

InChI=1S/C34H39N3O2/c1-3-35(4-2)23-29(38)26-39-30(24-36(27-15-7-5-8-16-27)28-17-9-6-10-18-28)25-37-33-21-13-11-19-31(33)32-20-12-14-22-34(32)37/h5-22,29-30,38H,3-4,23-26H2,1-2H3

InChI Key

SGZKVAGYMSSVIL-UHFFFAOYSA-N

SMILES

CCN(CC)CC(COC(CN1C2=CC=CC=C2C3=CC=CC=C31)CN(C4=CC=CC=C4)C5=CC=CC=C5)O

Canonical SMILES

CCN(CC)CC(COC(CN1C2=CC=CC=C2C3=CC=CC=C31)CN(C4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

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